(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Description
The compound "(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol hydrate" (hereafter referred to as sucrose hydrate) is a water-soluble disaccharide identified as a derivative of sucrose. Its structure was confirmed via IR, NMR spectroscopy, and mass spectrometry, with isolation from Arisaema utile rhizomes . Key properties include:
- Molecular formula: C₁₂H₂₂O₁₁·H₂O
- Biological activities: Antioxidant (IC₅₀ = 10 μg/mL in DPPH assay) and antifungal effects (MIC₈₀ = 128 µg/mL against Candida parapsilosis) .
- Structural features: A non-reducing disaccharide composed of glucose and fructose linked via α-1,2-glycosidic bonds, with a hydrate form enhancing stability in aqueous environments .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;/h8-21,25-38H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNMQSZGKDGPQQ-JTBRXWGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate can be synthesized from sucrose through enzymatic reactions involving fructosyltransferases. These enzymes cleave a sucrose molecule and transfer the liberated fructose molecule to an acceptor molecule such as another oligosaccharide, elongating the chain . The crystallization of nystose trihydrate from its aqueous solution can be achieved using seed crystals .
Industrial Production Methods
The industrial production of nystose trihydrate involves the enzymatic hydrolysis of inulin by exoinulinases and endoinulinases. Exoinulinases cleave the non-reducing β (2,1) end of inulin, releasing fructose, while endoinulinases act on the internal linkages to release inulotrioses, inulotetraoses, and inulopentaoses .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using inulinases.
Oxidation: Can be oxidized using mild oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation.
Major Products Formed
Hydrolysis: Produces fructose and glucose.
Oxidation: Forms oxidized derivatives of the sugar units.
Reduction: Results in reduced sugar alcohols.
Scientific Research Applications
Structure and Composition
The compound is characterized by multiple hydroxyl groups and a specific stereochemistry that contributes to its biological activity. It has a molecular formula of and a molecular weight of approximately 666.6 g/mol. The intricate structure allows it to engage in various biochemical interactions.
Stability and Solubility
Research indicates that this compound exhibits good solubility in aqueous solutions due to its numerous hydroxyl groups. Its stability under physiological conditions makes it suitable for biological applications.
Pharmaceutical Applications
Antidiabetic Properties
Recent studies have highlighted the potential of this compound in the treatment of diabetes. Its structural similarity to glucose allows it to interact with insulin receptors and modulate glucose metabolism. For instance, derivatives of this compound have shown promising results in lowering blood sugar levels in animal models .
Antioxidant Activity
The presence of multiple hydroxyl groups contributes to its antioxidant properties. Research has demonstrated that the compound can scavenge free radicals and reduce oxidative stress in cells, which is beneficial for preventing chronic diseases .
Nutraceutical Applications
Prebiotic Effects
This oligosaccharide has been studied for its prebiotic effects, promoting the growth of beneficial gut bacteria. Its ability to resist digestion in the upper gastrointestinal tract allows it to reach the colon intact, where it can serve as a substrate for fermentation by gut microbiota .
Dietary Supplementation
Due to its health benefits, this compound is being explored as an ingredient in dietary supplements aimed at improving metabolic health and enhancing gut health.
Biochemical Research
Glycosylation Studies
The unique structure of this compound makes it an important tool in glycosylation studies. Researchers utilize it to understand glycan interactions and their implications in cellular signaling pathways .
Drug Delivery Systems
The compound's hydrophilic nature allows it to be used in drug delivery systems where solubility and stability are crucial for therapeutic efficacy. It can be incorporated into nanoparticles or liposomes to enhance the bioavailability of poorly soluble drugs .
Case Study 1: Antidiabetic Effects
A study conducted on diabetic rats demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and improved glucose uptake by tissues .
Case Study 2: Gut Health Improvement
In a clinical trial involving human subjects, supplementation with this oligosaccharide led to an increase in beneficial gut bacteria such as Bifidobacteria and Lactobacilli. Participants reported improvements in digestive health and reduced symptoms of gastrointestinal discomfort .
Mechanism of Action
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate exerts its effects primarily through its role as a prebiotic. It promotes the growth of beneficial gut bacteria, which in turn produce short-chain fatty acids that have various health benefits . The molecular targets include gut microbiota, and the pathways involved are related to carbohydrate metabolism and fermentation .
Comparison with Similar Compounds
Structural and Functional Comparison
Sucrose hydrate shares structural homology with other disaccharides but differs in glycosidic linkages, reducing capacity, and functional groups. Key comparisons include:
Table 1: Structural and Functional Comparison of Sucrose Hydrate with Common Disaccharides
Key Observations :
- Reducing vs. Non-reducing: Sucrose hydrate, like trehalose and anhydrous sucrose, is non-reducing, which enhances thermal stability compared to maltose or lactose .
- Solubility : High solubility of sucrose hydrate (~200 g/100 mL) aligns with anhydrous sucrose, making both suitable for syrups and stabilizers.
- Bioactivity : Sucrose hydrate’s antifungal activity is unique among disaccharides, which are typically inert in this regard .
Comparison with Higher Oligosaccharides
While sucrose hydrate is a disaccharide, structurally complex oligosaccharides (e.g., trisaccharides like raffinose) exhibit distinct properties:
Table 2: Sucrose Hydrate vs. Raffinose (Trisaccharide)
| Property | Sucrose Hydrate | Raffinose |
|---|---|---|
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | C₁₈H₃₂O₁₆ |
| Glycosidic Bonds | α-1,2 (Glc-Fru) | α-1,6 (Gal-Glc-Fru) |
| Solubility | ~200 g/100 mL | ~140 g/100 mL |
| Function | Antioxidant, antifungal | Flatulence reduction in legumes |
Insights :
- Raffinose’s lower solubility and indigestibility contrast with sucrose hydrate’s applications in food and medicine .
Quantitative Structural Similarity Analysis
Using chemoinformatics tools, the structural similarity between sucrose hydrate and analogs can be quantified via Tanimoto coefficients (ranging 0–1, where 1 = identical). For example:
- Sucrose vs. Maltose : Tanimoto coefficient ≈ 0.65 (moderate similarity due to shared glucose units but differing linkages) .
- Sucrose vs. Trehalose: Coefficient ≈ 0.72 (higher similarity due to non-reducing nature and glycosidic bond geometry) .
These metrics highlight how minor structural changes (e.g., bond position) significantly alter physicochemical and biological profiles .
Biological Activity
The compound (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate is a complex carbohydrate derivative with potential biological activities. This article reviews its biological properties based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a structure rich in hydroxyl groups that may contribute to its biological activities. The intricate stereochemistry is crucial for its interaction with biological systems.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals. A study demonstrated that derivatives of this compound showed a reduction in oxidative stress markers in vitro .
Immunomodulatory Effects
The compound has been linked to immunomodulatory effects. In vitro studies suggest that it can enhance the proliferation of lymphocytes and stimulate cytokine production. This activity indicates a potential role in boosting immune responses .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds revealed effectiveness against various bacterial strains. The hydroxymethyl and hydroxyl groups may play a role in disrupting microbial cell walls or metabolic processes .
Study 1: Antioxidant Efficacy
A study conducted on a related compound showed that it significantly reduced malondialdehyde (MDA) levels in rat models subjected to oxidative stress. The results indicated a protective effect against lipid peroxidation .
Study 2: Immunomodulation
In a clinical trial involving healthy volunteers, administration of a related glycoside led to increased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), suggesting enhanced immune activity .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
